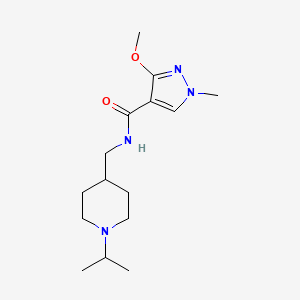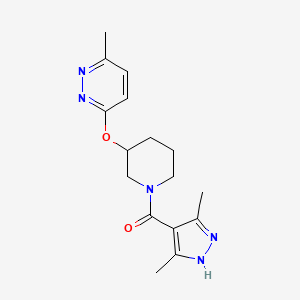
(R)-(-)-2-Hexanol
Vue d'ensemble
Description
(-)-2-Hexanol, also known as (R)-(-)-2-Hexanol, is an alcohol with a molecular formula of C6H14O. It is a primary alcohol with a chiral center, and its (R)-stereoisomer has been studied extensively in scientific research. In its pure form, (-)-2-Hexanol is a colorless liquid with a mild, sweet odor. It is a volatile organic compound (VOC) that is commonly found in the atmosphere and has been used in a variety of research applications.
Applications De Recherche Scientifique
Flavor and Fragrance Industry
Chiral Synthesis and Asymmetric Catalysis
Solvent and Extraction Processes
Pharmaceutical Research
Green Chemistry and Sustainable Reactions
Supramolecular Chemistry and Self-Assembly
Propriétés
IUPAC Name |
(2R)-hexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRIHYSUZMSGM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Hexanol | |
CAS RN |
26549-24-6 | |
| Record name | 2-Hexanol, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4687A22R2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How can (R)-(-)-2-Hexanol be used to separate enantiomers?
A1: (R)-(-)-2-Hexanol exhibits potential as a chiral cosurfactant in microemulsion electrokinetic chromatography (MEEKC) for separating enantiomers of pharmaceutical drugs. Studies have shown that incorporating (R)-(-)-2-Hexanol into microemulsions enables the separation of compounds like (±)-norephedrine, (±)-ephedrine, DL-nadolol, and DL-propranolol. [] The effectiveness of enantiomeric separation depends on factors like the chain length of the chiral alcohol, its concentration and chirality, the pH of the run buffer, and the type of oil phase used in the microemulsion. [] Notably, the presence of a β-amino proton in the test solutes appears crucial for successful resolution, highlighting the role of hydrogen bonding in the chiral separation mechanism. []
Q2: Can (R)-(-)-2-Hexanol be produced through electrochemical methods?
A2: Yes, (R)-(-)-2-Hexanol can be synthesized enantioselectively via electrochemical hydrogenation of 2-Hexanone using modified Raney nickel powder electrodes. [] The modification of these electrodes with (S,S)-(−)-tartaric acid enables the production of (R)-(-)-2-hexanol with an optical purity of 2–6%. [] This method offers an alternative approach to traditional chemical synthesis routes for producing chiral alcohols.
Q3: What is the spectroscopic significance of (R)-(-)-2-Hexanol?
A3: (R)-(-)-2-Hexanol, along with other chiral alkyl alcohols, exhibits a distinct odd-even effect in vibrational circular dichroism (VCD) spectroscopy. [] Specifically, the VCD bands at 1148 cm(-1) display this effect, which is attributed to the alternating terminal methyl motions in the alkyl chains relative to fixed motions near the chiral center in the trans conformations. [] This observation suggests the potential of VCD spectroscopy for conformational analysis and chiral discrimination of alkyl alcohols in solution.
Q4: Can microalgae be a source of (R)-(-)-2-Hexanol?
A4: Yes, (R)-(-)-2-Hexanol has been identified as a primary compound in extracts of the microalgae Chlorella sorokiniana and Scenedesmus falcatus. [] These microalgae extracts also demonstrated promising antioxidant and anti-diabetic properties. [] This finding suggests the potential of microalgae as a sustainable source of (R)-(-)-2-Hexanol and other bioactive compounds for various applications.
Q5: How does pressure impact the enzymatic activity involving (R)-(-)-2-Hexanol?
A5: High hydrostatic pressure can significantly enhance the enantiospecificity of secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus when oxidizing (R)-(-)-2-Hexanol. [] At a pressure of 137.5 MPa, the enantiomeric ratio (E) for the oxidation of (S)-2-hexanol over (R)-2-hexanol increases to 13.5, compared to 3.9 at room pressure. [] This finding suggests that pressure can be a valuable tool for modulating the stereoselectivity of enzymatic reactions involving chiral alcohols like (R)-(-)-2-Hexanol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)


![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)



![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)


![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)
![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2871560.png)